Chaetoglobosin C

Description

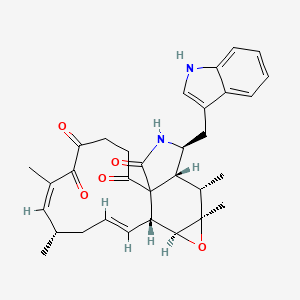

Structure

3D Structure

Properties

CAS No. |

50645-76-6 |

|---|---|

Molecular Formula |

C32H36N2O5 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

(1R,7E,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone |

InChI |

InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24,27,29,33H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,27-,29-,31+,32+/m0/s1 |

InChI Key |

RIZAHVBYKWUPHQ-GNNSKLCBSA-N |

Isomeric SMILES |

C[C@H]/1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4C2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

Synonyms |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Chaetoglobosin C from Chaetomium globosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetomium globosum, a ubiquitous endophytic fungus, is a prolific producer of a diverse array of bioactive secondary metabolites. Among these are the chaetoglobosins, a class of cytochalasan alkaloids characterized by a complex polycyclic structure. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Chaetoglobosin C, a notable member of this family. The document details the experimental protocols for fungal fermentation, metabolite extraction, and purification, and presents key quantitative data, including spectroscopic analyses that were instrumental in its structural elucidation. Furthermore, this guide explores the known mechanism of action of chaetoglobosins, focusing on their interaction with actin microfilaments and the subsequent impact on cellular signaling pathways. This comprehensive resource is intended to support researchers and professionals in the fields of natural product chemistry, mycology, and drug development in their exploration of this compound and related compounds.

Introduction

Chaetomium globosum is a well-documented source of natural products with a wide range of biological activities.[1][2] The genus Chaetomium is known for producing over 200 secondary metabolites, including terpenoids, steroids, and various alkaloids.[2] The chaetoglobosins, a prominent family of metabolites from C. globosum, belong to the cytochalasan class of alkaloids, which are distinguished by a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[3]

First isolated in the early 1970s, the chaetoglobosin family has since expanded to include numerous analogues, with this compound being a significant member.[4] These compounds have garnered considerable interest due to their diverse bioactivities, which include antitumor, antifungal, antibacterial, and phytotoxic effects.[3] This guide focuses specifically on this compound, providing a technical framework for its discovery and characterization.

Fungal Cultivation and Metabolite Production

The production of this compound is intrinsically linked to the cultivation conditions of Chaetomium globosum. Optimal growth and metabolite synthesis are influenced by factors such as the choice of culture medium and the pH of the environment.

Culture Media

Chaetomium globosum can be cultivated on various media to promote the production of chaetoglobosins. Studies have shown that oatmeal agar (OA) is particularly effective for achieving high yields of both fungal biomass and mycotoxins, including Chaetoglobosin A and C.[5] Other commonly used media include potato dextrose agar (PDA), corn meal agar (CMA), and malt extract agar (MEA).[5] The composition of the medium provides the necessary carbon and nitrogen sources for fungal growth and secondary metabolism.[6]

Influence of pH

The ambient pH of the culture medium plays a critical role in the production of this compound. Research indicates that optimal production occurs at a neutral pH.[7][8][9] In one study, detectable levels of this compound were observed at a pH of 7.01, with an average of 203 µg produced per five agar plates.[9] In contrast, sporulation of the fungus is favored in a more acidic environment.[7][8]

Experimental Protocols

The isolation and purification of this compound from Chaetomium globosum cultures involve a multi-step process of extraction and chromatography. The following protocols are a synthesis of methodologies reported in the literature for the isolation of chaetoglobosins.[7][10]

Extraction

-

Fermentation Broth and Mycelium Separation : The fungal culture is harvested, and the mycelium is separated from the liquid broth by filtration.

-

Solvent Extraction : Both the mycelium and the filtrate are extracted with an organic solvent, typically ethyl acetate (EtOAc). This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration : The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

-

Initial Fractionation : The crude extract is subjected to column chromatography on a reversed-phase C18 (RP-C18) silica gel. A gradient elution system, for example, with increasing concentrations of methanol (MeOH) in water (H₂O), is used to separate the components based on their polarity.

-

Further Separation : Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled and further purified. This can involve additional column chromatography steps using different stationary phases, such as Diol, or normal-phase silica gel.

-

Final Purification : The final purification of this compound is typically achieved using semipreparative HPLC.[10] An isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile/water or methanol/water) allows for the isolation of the pure compound. The elution is monitored by a UV detector, often at 220 nm.[10]

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Structural Elucidation and Data

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The molecular formula is C₃₂H₃₆N₂O₅, with a molecular weight of 528.7 g/mol .

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 11.11 | d | 1.4 | NH |

| 8.52 | s | NH | |

| 7.56 | d | 7.7 | Aromatic H |

| 7.29 | d | 7.9 | Aromatic H |

| 7.26 | d | 2.2 | Aromatic H |

| 7.14 | t | 7.2 | Aromatic H |

| 7.02 | t | 7.2 | Aromatic H |

| 5.43 | dd | 15.2, 10.4 | Olefinic H |

| 5.13 | d | 11.1 | Olefinic H |

| 4.78 | td | 15.0, 3.6 | Olefinic H |

| 1.29 | s | CH₃ | |

| 1.23 | s | CH₃ | |

| 0.99 | d | 7.4 | CH₃ |

| 0.88 | d | 6.5 | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

| 204.7 | C=O |

| 175.0 | C=O |

| 172.8 | C=O |

| 136.1 | Aromatic C |

| 127.8 | Aromatic C |

| 125.8 | Aromatic C |

| 121.1 | Aromatic C |

| 118.9 | Aromatic C |

| 118.2 | Aromatic C |

| 111.7 | Aromatic C |

| 108.0 | Aromatic C |

| 84.9 | Oxygenated C |

| 59.9 | Oxygenated C |

| 56.7 | Oxygenated C |

High-Resolution Mass Spectrometry (HR-ESIMS)

High-resolution electrospray ionization mass spectrometry is used to determine the exact molecular formula of the compound. For this compound, the HRESIMS data confirms the molecular formula C₃₂H₃₆N₂O₅.

Mechanism of Action and Biological Effects

The biological activities of chaetoglobosins, including this compound, are primarily attributed to their ability to interact with and disrupt the actin cytoskeleton.[6]

Interaction with Actin

Chaetoglobosins bind to actin filaments, inhibiting their polymerization and leading to a disruption of the cellular microfilament network.[6] This interference with the actin cytoskeleton affects a multitude of cellular processes, including:

-

Cytokinesis : Inhibition of cell division.

-

Cell Motility : Disruption of cell movement and migration.

-

Maintenance of Cell Shape : Loss of normal cellular morphology.

Impact on Signaling Pathways

The disruption of the actin cytoskeleton by chaetoglobosins can have downstream effects on various signaling pathways. While the specific pathways affected by this compound are not fully elucidated, studies on related chaetoglobosins have implicated pathways such as the JNK signaling pathway and the Hog1 stress response pathway.[6]

The following diagram illustrates the proposed mechanism of action for chaetoglobosins.

Conclusion

This compound, a cytochalasan alkaloid from Chaetomium globosum, represents a significant area of study in natural product chemistry. Its discovery and characterization have been made possible through a combination of fungal fermentation, meticulous extraction and purification protocols, and advanced spectroscopic analysis. The primary mechanism of action, involving the disruption of the actin cytoskeleton, underpins its diverse biological activities and highlights its potential as a lead compound in drug discovery and development. This technical guide provides a foundational understanding for researchers and professionals seeking to explore the therapeutic and biotechnological applications of this compound and other related natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemical constituents from the medicinal herb-derived fungus Chaetomium globosum Km1226 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 5. New production process of the antifungal chaetoglobosin A using cornstalks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Growth and mycotoxin production by Chaetomium globosum. | Sigma-Aldrich [sigmaaldrich.com]

- 7. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chaetomium globosum - Wikipedia [en.wikipedia.org]

- 10. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

Chaetoglobosin C: An In-depth Technical Guide to its Function as an Actin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a prominent member of the cytochalasan family, a group of fungal secondary metabolites known for their diverse and potent biological activities.[1][2][3][4][5][6] First isolated from fungi such as Chaetomium globosum, this complex indole alkaloid has garnered significant interest within the scientific community for its profound effects on the eukaryotic cytoskeleton.[3][7][8] At its core, this compound functions as a potent inhibitor of actin polymerization.[9] By targeting one of the most fundamental components of the cellular architecture, it disrupts a myriad of cellular processes, including cell division, motility, and morphogenesis.[1][2][5][10] This inhibitory action underpins its observed antitumor, antifungal, and cytotoxic properties, making it a valuable tool for cell biology research and a promising scaffold for the development of novel therapeutics.[3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, effects on cellular pathways, and the experimental protocols used for its characterization.

Core Mechanism: Inhibition of Actin Polymerization

The primary molecular mechanism of this compound, like other cytochalasans, involves its direct interaction with actin filaments. It specifically binds to the barbed (plus) end of filamentous actin (F-actin). This binding event physically obstructs the addition of new globular actin (G-actin) monomers to the growing filament, effectively "capping" the barbed end and halting its elongation.[5][9][11][12] The dynamic equilibrium between G-actin and F-actin is crucial for the integrity and function of the cytoskeleton. By preventing polymerization at the fast-growing barbed end, this compound shifts this equilibrium, leading to a net depolymerization of actin filaments and the collapse of the actin cytoskeletal network.[12] This disruption of actin dynamics is the foundational event that triggers the wide range of cellular effects observed with this compound treatment.

References

- 1. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 3. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. library.bustmold.com [library.bustmold.com]

- 8. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Chaetoglobosin C: A Technical Whitepaper on its Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the antitumor properties of Chaetoglobosin C, a cytochalasan alkaloid derived from fungal secondary metabolites.[1] It consolidates available data on its cytotoxic activity, outlines relevant experimental protocols, and visualizes key biological pathways and workflows.

Core Antitumor Properties

This compound is a member of the chaetoglobosin family, a class of fungal metabolites known for a range of biological activities, including antitumor, antifungal, and antibacterial effects.[1] These compounds are primarily isolated from fungi of the genus Chaetomium.[1][2] Like other cytochalasans, the primary mechanism of action for many chaetoglobosins involves the disruption of actin filament function, leading to cell cycle arrest and apoptosis.[3] While specific mechanistic studies on this compound are less prevalent than for its analogs like Chaetoglobosin A and E, its cytotoxic effects against various cancer cell lines have been established.[4]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and its analogs is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The available data for various chaetoglobosins against different human cancer cell lines are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| Chaetoglobosin V | KB | Oral Epidermoid Carcinoma | 20.20 ± 2.11 | [5] |

| MCF-7 | Breast Adenocarcinoma | > 30 | [5] | |

| HepG2 | Hepatocellular Carcinoma | > 30 | [5] | |

| Chaetoglobosin W | KB | Oral Epidermoid Carcinoma | 21.17 ± 1.79 | [5] |

| HepG2 | Hepatocellular Carcinoma | 27.87 ± 2.32 | [5] | |

| Chaetoglobosin (unspecified) | K562 | Chronic Myelogenous Leukemia | 18.89 ± 1.75 | [5][6] |

| Chaetoglobosin E | KYSE-30 | Esophageal Squamous Cell Carcinoma | 2.57 µmol/L | [7] |

| Chaetoglobosin A | T-24 | Bladder Cancer | 48.14 ± 10.25 µM | [8][9] |

| A549 | Lung Carcinoma | 6.56 µmol/L | [10] | |

| HCT116 | Colorectal Carcinoma | 3.15 µmol/L | [10] | |

| Chaetomugilin O | CAL-62 | Thyroid Cancer | 13.57 µM | [11] |

Key Signaling Pathways

While the specific signaling pathways disrupted by this compound are not extensively detailed in the available literature, the mechanisms of closely related analogs like Chaetoglobosin A, E, and G provide a strong inferential basis. These compounds are known to induce apoptosis and cell cycle arrest by modulating key signaling cascades, including the MAPK and PI3K-AKT-mTOR pathways, often initiated by the generation of reactive oxygen species (ROS).

Caption: Inferred signaling cascade for Chaetoglobosin-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe standard protocols for assessing the antitumor properties of compounds like this compound.

This protocol is used to determine the concentration at which a compound exhibits cytotoxic effects on a cancer cell line.

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum [mdpi.com]

- 4. New Cytotoxic Cytochalasans from a Plant-Associated Fungus Chaetomium globosum kz-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic chaetoglobosins from the endophyte Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Antifungal Potential of Chaetoglobosin C: A Technical Guide for Researchers

An In-depth Examination of the Antifungal Effects of Chaetoglobosin C on Pathogenic Fungi for Researchers, Scientists, and Drug Development Professionals.

This compound, a cytochalasan alkaloid produced by various fungi, notably from the genus Chaetomium, has emerged as a compound of significant interest in the search for novel antifungal agents. Its potent inhibitory effects against a range of plant and human pathogenic fungi underscore its potential for development in agriculture and medicine. This technical guide provides a comprehensive overview of the antifungal properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Quantitative Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several pathogenic fungi. The following tables summarize the available data on its Minimum Inhibitory Concentrations (MICs) and 50% Effective Concentrations (EC50), providing a comparative look at its potency.

| Fungal Species | Chaetoglobosin | Parameter | Value | Reference |

| Rhizoctonia solani | This compound | MIC | 11.79–23.66 µM | [1][2] |

| Botrytis cinerea | This compound (referred to as compound 9) | EC50 | < 10 µg/mL | [3] |

| Coniothyrium diplodiella | Chaetoglobosins (including C) | Inhibition Zone | Significant at 20 µ g/disc | [4] |

| Rhizopus stolonifer | Chaetoglobosins (including C) | Inhibition Zone | Moderate at 20 µ g/disc | [4] |

Note: The available quantitative data for this compound is still limited, and further studies are required to establish a broader antifungal spectrum.

Core Mechanism of Action: Disruption of the Fungal Cytoskeleton

The primary antifungal mechanism of this compound, like other cytochalasans, is its interaction with the actin cytoskeleton.[5][6] By binding to actin filaments, it disrupts their polymerization and dynamics, leading to a cascade of downstream effects that are detrimental to fungal growth and survival.[6][7] This interference with the actin cytoskeleton manifests in several ways:

-

Inhibition of Cell Division (Cytokinesis): Proper actin ring formation is crucial for septation and cell division in fungi. This compound's disruption of actin prevents the formation of a functional contractile actin ring, leading to a failure in cytokinesis and the formation of multinucleated cells.[5]

-

Impairment of Hyphal Growth and Morphology: The polarized growth of fungal hyphae is heavily dependent on a dynamic actin cytoskeleton to direct the transport of vesicles containing cell wall precursors and enzymes to the growing tip. By disrupting this process, this compound can lead to stunted, swollen, and distorted hyphae.[3]

-

Interference with Intracellular Motility: The actin cytoskeleton serves as a track for the movement of organelles and vesicles within the fungal cell. Disruption of this network can hamper essential cellular processes that rely on this transport.[5]

Experimental Protocols

This section details the methodologies commonly employed to assess the antifungal activity of this compound.

Fungal Strains and Culture Conditions

-

Fungal Isolates: Pathogenic fungal strains are obtained from culture collections or isolated from infected plant or animal tissues.[6][8]

-

Culture Media: Fungi are typically cultured on a suitable solid medium such as Potato Dextrose Agar (PDA) or in a liquid medium like Potato Dextrose Broth (PDB).[8][9]

-

Incubation Conditions: Cultures are incubated at a temperature and duration optimal for the specific fungal species, usually between 25-30°C.[3][10]

Antifungal Susceptibility Testing

This method is used to determine the minimum concentration of a compound that inhibits visible fungal growth.[11]

-

Preparation of Fungal Inoculum: A suspension of fungal spores or mycelial fragments is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 10^5 to 10^7 CFU/mL).[10][11]

-

Serial Dilution of this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.[11]

-

Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions for 24-72 hours.[10]

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.[11]

This assay measures the effect of the compound on the radial growth of the fungus on a solid medium.[3]

-

Preparation of Agar Plates: this compound is incorporated into molten PDA at various concentrations and poured into Petri dishes. Control plates without the compound are also prepared.[3]

-

Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) from an actively growing fungal culture is placed at the center of each agar plate.[3]

-

Incubation: The plates are incubated in the dark at the optimal temperature for the fungus.[3]

-

Measurement: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition and EC50: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration that inhibits 50% of the growth) is then determined using regression analysis.

Morphological Analysis using Scanning Electron Microscopy (SEM)

SEM is used to visualize the ultrastructural changes in fungal hyphae upon treatment with this compound.[3]

-

Treatment: Fungal mycelia are grown in the presence and absence (control) of this compound at a specific concentration (e.g., its EC50).

-

Fixation: The mycelia are fixed, typically with glutaraldehyde, to preserve their structure.

-

Dehydration: The samples are dehydrated through a series of graded ethanol solutions.

-

Drying: The samples are critical-point dried to prevent collapse of the structures.

-

Coating: The dried samples are coated with a thin layer of a conductive material (e.g., gold or palladium).

-

Imaging: The samples are then observed under a scanning electron microscope to visualize any morphological alterations such as hyphal distortion, swelling, or collapse.[3]

Signaling Pathways and Future Directions

While the direct interaction with actin is the primary mechanism of action, the downstream effects on fungal signaling pathways are an area of active research. The actin cytoskeleton is a hub for various signaling pathways that regulate key cellular processes.

Future research should focus on elucidating the specific signaling cascades that are disrupted by this compound in pathogenic fungi. Understanding these pathways could lead to the development of more targeted and effective antifungal therapies. Furthermore, exploring potential synergistic effects of this compound with existing antifungal drugs could open new avenues for combination therapies to combat drug-resistant fungal infections. The cytotoxic nature of chaetoglobosins also necessitates careful evaluation and potential chemical modification to enhance their therapeutic index for clinical applications.[12]

References

- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reviberoammicol.com [reviberoammicol.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 6. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum [mdpi.com]

- 8. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. In Vitro Activities of New Antifungal Agents against Chaetomium spp. and Inoculum Standardization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

The Phytotoxic Effects of Chaetoglobosin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin C, a cytochalasan-class mycotoxin produced by various fungi, notably from the Chaetomium genus, exhibits significant phytotoxic properties. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound in plants. It summarizes key quantitative data on its inhibitory activities, details relevant experimental protocols, and elucidates the proposed mechanisms of action, including disruption of the actin cytoskeleton, induction of oxidative stress, cell cycle arrest, and programmed cell death. The guide also presents visual representations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's impact on plant physiology.

Introduction

This compound is a member of the cytochalasan family of fungal secondary metabolites, characterized by a perhydroisoindol-1-one ring fused to a macrocyclic ring.[1] While extensively studied for its cytotoxic effects on mammalian cells, its phytotoxic activities present a significant area of interest for agricultural research and the development of novel herbicides. This guide consolidates the current understanding of the phytotoxic effects of this compound, providing a technical resource for researchers in plant biology, phytopathology, and agrochemical development.

Quantitative Data on Phytotoxicity

The phytotoxic effects of this compound have been quantified in various studies. A notable example is its impact on the growth of radish (Raphanus sativus) seedlings. The following table summarizes the available quantitative data.

| Compound | Plant Species | Concentration | Effect | Reference |

| This compound | Radish (Raphanus sativus) | 50 ppm | >60% inhibition of seedling growth | [2] |

Note: The study compared the inhibitory rate to the positive control, glyphosate, indicating significant phytotoxic potential.

Core Mechanism of Action: Actin Cytoskeleton Disruption

The primary molecular target of this compound, like other cytochalasans, is the actin cytoskeleton.[3] Actin filaments are crucial for a multitude of cellular processes in plants, including cell division, cell expansion, organelle movement, and cytoplasmic streaming.

By binding to the barbed end of actin filaments, this compound inhibits the polymerization and elongation of these filaments.[3] This disruption of actin dynamics leads to a cascade of downstream effects, ultimately culminating in the observed phytotoxicity.

Visualization of Experimental Workflow: Actin Disruption

The following diagram illustrates a typical workflow for observing the effect of this compound on the plant actin cytoskeleton.

Figure 1: Workflow for visualizing actin cytoskeleton disruption.

Downstream Phytotoxic Effects

The disruption of the actin cytoskeleton by this compound triggers a series of downstream cellular events that contribute to its phytotoxic effects. These include the induction of reactive oxygen species (ROS), cell cycle arrest, and ultimately, programmed cell death (PCD).

Induction of Reactive Oxygen Species (ROS)

Disruption of the actin cytoskeleton can lead to mitochondrial dysfunction and activate plasma membrane-bound NADPH oxidases, resulting in the overproduction of ROS, such as hydrogen peroxide (H₂O₂) and superoxide anions (O₂⁻). This oxidative stress causes damage to cellular components, including lipids, proteins, and nucleic acids.

Cell Cycle Arrest

The integrity of the actin cytoskeleton is essential for the proper formation and function of the preprophase band and the phragmoplast, structures critical for cell division in plants. By disrupting actin filaments, this compound can interfere with these processes, leading to an arrest of the cell cycle, often at the G2/M transition.[4][5]

Programmed Cell Death (PCD)

The accumulation of ROS and the disruption of cellular homeostasis can trigger a genetic program for controlled cell death known as programmed cell death (PCD). In plants, PCD is a crucial process in development and defense. This compound-induced PCD leads to the elimination of affected cells, contributing to the macroscopic symptoms of phytotoxicity, such as necrosis and growth inhibition.

Signaling Pathways Involved in Phytotoxicity

The phytotoxic effects of this compound are mediated by complex signaling networks within the plant cell. While direct evidence in plants is still emerging, the following pathways are strongly implicated based on the known cellular responses to actin disruption and oxidative stress.

Mitogen-Activated Protein Kinase (MAPK) Cascade

MAPK cascades are key signaling pathways that transduce extracellular and intracellular signals into cellular responses. ROS, generated as a consequence of this compound action, are known activators of MAPK cascades in plants.[6] Activation of these cascades can lead to the expression of defense-related genes and the induction of PCD.

Jasmonic Acid (JA) and Salicylic Acid (SA) Pathways

JA and SA are crucial phytohormones involved in plant defense and stress responses. ROS have a complex interplay with both JA and SA signaling pathways.[7][8] The oxidative burst induced by this compound could modulate these hormonal pathways, leading to a defense-like response that, when sustained, results in phytotoxicity.

Proposed Signaling Pathway for this compound Phytotoxicity

The following diagram illustrates the proposed signaling cascade initiated by this compound in plant cells.

Figure 2: Proposed signaling pathway of this compound phytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the phytotoxic effects of this compound.

Radish Seedling Phytotoxicity Assay

This bioassay is a common method to evaluate the phytotoxic potential of chemical compounds.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Radish (Raphanus sativus) seeds

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1)

-

Distilled water

-

Positive control (e.g., Glyphosate solution)

-

Negative control (solvent used for stock solution)

-

Growth chamber or incubator with controlled temperature and light conditions

Protocol:

-

Prepare a series of dilutions of this compound from the stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 ppm).

-

Place two layers of filter paper in each Petri dish.

-

Apply 5 mL of the respective test solution (this compound dilutions, positive control, or negative control) to the filter paper in each Petri dish.

-

Allow the solvent to evaporate completely in a fume hood.

-

Place 10-20 surface-sterilized radish seeds evenly on the filter paper in each Petri dish.

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle for 5-7 days.

-

After the incubation period, measure the root length and shoot length of the seedlings.

-

Calculate the percentage of inhibition for each concentration compared to the negative control using the formula:

-

% Inhibition = [(Control Length - Treatment Length) / Control Length] * 100

-

-

Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the logarithm of the concentration.

In Vivo Staining of Actin Filaments

This protocol allows for the visualization of the actin cytoskeleton in plant cells.

Materials:

-

Plant material (e.g., Arabidopsis thaliana seedlings)

-

This compound solution

-

Fixative solution (e.g., 4% (w/v) paraformaldehyde in a stabilizing buffer)

-

Permeabilization solution (e.g., 0.1% (v/v) Triton X-100 in a stabilizing buffer)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

Mounting medium with an anti-fade agent

-

Confocal laser scanning microscope (CLSM)

Protocol:

-

Treat the plant material with the desired concentration of this compound for a specific duration.

-

Fix the samples in the fixative solution for 30-60 minutes at room temperature.

-

Wash the samples three times with a stabilizing buffer.

-

Permeabilize the cells with the permeabilization solution for 15-30 minutes.

-

Wash the samples three times with the stabilizing buffer.

-

Incubate the samples with the fluorescently labeled phalloidin solution in the dark for 1-2 hours.

-

Wash the samples three times with the stabilizing buffer to remove unbound phalloidin.

-

Mount the samples on a microscope slide with the mounting medium.

-

Visualize the actin filaments using a CLSM with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Measurement of Reactive Oxygen Species (ROS)

This protocol describes the detection of H₂O₂ using the Amplex Red reagent.

Materials:

-

Plant tissue treated with this compound

-

Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (or individual components)

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Microplate reader

Protocol:

-

Homogenize the plant tissue in ice-cold phosphate buffer.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

Prepare a reaction mixture containing the Amplex Red reagent and horseradish peroxidase in phosphate buffer.

-

Add the plant extract supernatant to the reaction mixture in a 96-well microplate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

-

Quantify the H₂O₂ concentration by comparing the fluorescence to a standard curve prepared with known concentrations of H₂O₂.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in plant protoplasts.

Materials:

-

Plant protoplasts treated with this compound

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest the protoplasts after treatment with this compound.

-

Fix the protoplasts in 70% ethanol at -20°C for at least 1 hour.

-

Wash the fixed protoplasts with a suitable buffer (e.g., PBS).

-

Resuspend the protoplasts in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained nuclei using a flow cytometer, measuring the fluorescence of PI.

-

The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

TUNEL Assay for Programmed Cell Death

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of PCD.[9][10]

Materials:

-

Plant tissue sections (fixed and permeabilized)

-

In Situ Cell Death Detection Kit (e.g., with fluorescein-labeled dUTP)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Follow the manufacturer's instructions for the TUNEL assay kit.

-

Briefly, incubate the tissue sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP. TdT will add the labeled dUTP to the 3'-OH ends of fragmented DNA.

-

Wash the sections to remove unincorporated nucleotides.

-

Mount the sections with a mounting medium containing a nuclear counterstain.

-

Visualize the samples under a fluorescence microscope. TUNEL-positive nuclei (indicating PCD) will fluoresce green, while all nuclei will be stained blue by DAPI.

Conclusion

This compound exhibits potent phytotoxic effects primarily through the disruption of the plant actin cytoskeleton. This initial event triggers a cascade of downstream responses, including the production of reactive oxygen species, cell cycle arrest, and the induction of programmed cell death. The involvement of MAPK and phytohormone signaling pathways further orchestrates the plant's response to this cytotoxic compound. The experimental protocols detailed in this guide provide a framework for further investigation into the precise molecular mechanisms of this compound phytotoxicity and its potential applications in agriculture and drug development. A deeper understanding of these processes will be crucial for harnessing the bioactivity of this and related compounds for practical applications.

References

- 1. protocols.io [protocols.io]

- 2. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chaetoglobosin G inhibits proliferation, autophagy and cell cycle of lung cancer cells through EGFR/MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cytotoxic Landscape of Chaetoglobosin C: An In-depth Technical Guide for Cancer Researchers

For Immediate Release

[City, State] – November 7, 2025 – Chaetoglobosin C, a member of the cytochalasan family of mycotoxins, is emerging as a compound of significant interest in oncology research due to its potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, including quantitative data on its efficacy, detailed experimental methodologies for its study, and an exploration of its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, have been determined through various in vitro studies. While comprehensive data across a wide spectrum of cell lines remains an area of active investigation, available findings indicate a promising level of activity.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-435 | Melanoma | 19.97 | [1] |

Further research is required to establish a broader IC50 profile of this compound against other cancer cell lines.

Core Mechanisms of Action: A Multi-Faceted Assault on Cancer Cells

This compound exerts its cytotoxic effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and disrupting the cellular architecture. These actions are underpinned by the modulation of critical signaling pathways within the cancer cells.

Induction of Apoptosis

A hallmark of many effective anti-cancer agents is the ability to trigger apoptosis. While direct studies on this compound are limited, research on closely related chaetoglobosins, such as Chaetoglobosin A, reveals a clear pro-apoptotic effect. This is evidenced by an increase in the population of apoptotic cells upon treatment, as detected by Annexin V-FITC/PI double-staining assays[2][3]. Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, are also observed through techniques like Hoechst 33342 staining[2].

The molecular machinery of apoptosis is intricate, involving a cascade of proteins. Studies on other chaetoglobosins suggest that the induction of apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the altered expression of Bcl-2 family proteins, leading to changes in the mitochondrial membrane potential, and the activation of caspase cascades[4].

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its analogs can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis of cells treated with related compounds demonstrates an accumulation of cells in the G1 or G2/M phases of the cell cycle[2][5]. This cell cycle arrest is often associated with the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs)[5]. For instance, treatment with Chaetoglobosin A has been shown to cause G1 phase arrest[2].

Disruption of the Actin Cytoskeleton and Inhibition of Cell Migration

A well-documented effect of the cytochalasan family of compounds is their ability to interfere with the actin cytoskeleton. The actin filament network is crucial for maintaining cell shape, motility, and invasion, which are critical processes in cancer metastasis. Chaetoglobosins are known to disrupt actin polymerization, leading to a breakdown of the filamentous actin (F-actin) structures within the cell[6][7]. This disruption of the cytoskeleton can, in turn, inhibit cancer cell migration and invasion, key steps in the metastatic cascade. While specific studies on this compound's impact on the actin dynamics of cancer cells are needed, the known properties of the chaetoglobosin class strongly suggest this as a primary mechanism of action.

Key Signaling Pathways Implicated in this compound's Cytotoxicity

The cytotoxic effects of this compound are orchestrated through the modulation of several key intracellular signaling pathways that are often dysregulated in cancer. Based on studies of related chaetoglobosins, the following pathways are likely targets:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is central to regulating cell proliferation, differentiation, and apoptosis. Chaetoglobosin A has been shown to activate the MAPK pathway as part of its mechanism to induce apoptosis[3].

-

PI3K-AKT-mTOR Pathway: This is a critical survival pathway that is frequently overactive in cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis. Evidence from Chaetoglobosin A studies suggests its involvement in modulating this pathway[3].

-

EGFR/MEK/ERK Pathway: The epidermal growth factor receptor (EGFR) and its downstream signaling components are key drivers of growth and proliferation in many cancers. Chaetoglobosin G has been found to inhibit this pathway, leading to cell cycle arrest and autophagy[8].

The interplay of these pathways ultimately determines the fate of the cancer cell upon exposure to this compound.

Detailed Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Following treatment with this compound for the desired time, harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[2]

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating agent propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

PBS

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with this compound and wash them with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[11]

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA, ensuring that only DNA is stained by PI.[12]

-

PI Staining: Add PI staining solution to the cells and incubate for 15-30 minutes in the dark at room temperature.[11]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI signal corresponds to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions

While the existing data on chaetoglobosins, and the limited specific data on this compound, are promising, further in-depth research is crucial to fully elucidate its potential as an anti-cancer therapeutic. Future studies should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Establishing a comprehensive IC50 profile of this compound against a wide array of cancer cell lines from different tissues of origin.

-

Detailed Mechanistic Studies: Unraveling the specific molecular players involved in this compound-induced apoptosis and cell cycle arrest.

-

In Vivo Efficacy: Evaluating the anti-tumor activity and toxicity of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

The continued exploration of this compound and its derivatives holds the potential to uncover novel therapeutic strategies for the treatment of cancer. This technical guide serves as a foundational resource to aid researchers in this important endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Chaetoglobosin A induces apoptosis in T-24 human bladder cancer cells through oxidative stress and MAPK/PI3K-AKT-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peerj.com [peerj.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 7. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. biotech.illinois.edu [biotech.illinois.edu]

- 11. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

Chaetoglobosin C and the Actin Filament: A Technical Guide to the Binding Interface

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin C, a member of the cytochalasan family of mycotoxins, exerts its biological effects through interaction with the actin cytoskeleton. While a high-resolution structure of the this compound-actin complex remains to be elucidated, extensive research on the closely related cytochalasans, particularly Cytochalasin D, provides a robust model for understanding this critical interaction. This technical guide synthesizes the current knowledge of the this compound binding site on actin filaments, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing the implicated cellular pathways and experimental workflows. This document serves as a comprehensive resource for researchers investigating the mechanism of action of chaetoglobosins and developing novel therapeutics targeting the actin cytoskeleton.

Introduction: The Chaetoglobosin Family of Actin Inhibitors

Chaetoglobosins are a large class of fungal secondary metabolites characterized by a substituted isoindole scaffold fused to a macrocyclic ring.[1] Like other members of the cytochalasan family, they are potent disruptors of the actin cytoskeleton.[1][2] Their primary mechanism of action involves the inhibition of actin polymerization by binding to the barbed (fast-growing) end of actin filaments.[3] This interaction effectively caps the filament, preventing the addition of new actin monomers and leading to a net depolymerization, thereby affecting a multitude of cellular processes including cell motility, division, and morphology.[2][3]

The this compound Binding Site on Actin Filaments

Direct structural elucidation of the this compound-actin complex is not yet available in the scientific literature. However, the high degree of structural and functional similarity among the cytochalasans allows for the use of the co-crystal structure of Cytochalasin D bound to monomeric actin as a highly informative proxy. This structure reveals a precise binding pocket that is likely conserved for this compound.

The binding site for cytochalasans is located in the hydrophobic cleft between subdomains 1 and 3 of the actin monomer. This strategic position at the barbed end of the filament allows it to physically obstruct the binding of incoming actin monomers. The interaction is stabilized by a combination of hydrophobic and polar contacts.

Key Interacting Residues (based on Cytochalasin D-actin structure):

While specific residues interacting with this compound have not been experimentally determined, the Cytochalasin D structure highlights the key actin residues forming the binding pocket. These are prime candidates for interaction with other cytochalasans and include:

-

Subdomain 1: Residues in and around the D-loop.

-

Subdomain 3: Residues forming the hydrophobic core of the cleft.

The bulky macrocycle of the cytochalasan molecule inserts into this cleft, with specific functional groups forming hydrogen bonds and van der Waals interactions with the amino acid side chains of actin.

Quantitative Data on Chaetoglobosin-Actin Interactions

Quantitative data for the direct binding of this compound to actin is sparse. However, studies on its effects on actin polymerization, alongside data from related compounds, provide valuable insights.

| Compound | Parameter | Value | Method | Reference |

| This compound | Actin Polymerization Inhibition | Weak effect at substoichiometric concentrations | Viscometry | [1] |

| Chaetoglobosin A | Actin Polymerization Inhibition | Effective inhibitor | Viscometry | [1] |

| Chaetoglobosin J | Actin Polymerization Inhibition | Effective inhibitor | Viscometry | [1][3] |

| Chaetoglobosin P | Minimum Inhibitory Concentration (MIC) vs. C. neoformans | 6.3 µg/mL at 37°C | Broth Microdilution | [2][4] |

Experimental Protocols

A variety of experimental techniques are employed to study the interaction between small molecules like this compound and actin filaments.

Visualization of Actin Filament Disruption

This protocol is used to qualitatively assess the effect of a compound on the actin cytoskeleton within cells.

Method: Fluorescence Microscopy with Phalloidin Staining [2][4]

-

Cell Culture: Plate adherent cells on glass coverslips and culture to the desired confluency.

-

Compound Treatment: Incubate cells with this compound at various concentrations and for different durations. A vehicle control (e.g., DMSO) should be run in parallel.

-

Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash cells with PBS and incubate with a fluorescently-conjugated phalloidin solution (e.g., TRITC-phalloidin) in PBS containing 1% bovine serum albumin (BSA) for 30-60 minutes at room temperature in the dark.

-

Mounting and Imaging: Wash cells with PBS, mount the coverslips on microscope slides with an antifade mounting medium, and visualize using a fluorescence microscope.

In Vitro Actin Polymerization Assay

This assay quantitatively measures the effect of a compound on the rate and extent of actin polymerization.

Method: Pyrene-Actin Polymerization Assay

-

Preparation of Pyrene-labeled G-actin: Prepare a stock solution of pyrene-labeled globular actin (G-actin) in G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0).

-

Initiation of Polymerization: In a fluorometer cuvette, mix the pyrene-labeled G-actin with unlabeled G-actin to the desired concentration. Add this compound or a vehicle control.

-

Data Acquisition: Initiate polymerization by adding a polymerization-inducing buffer (e.g., 10X KMEI buffer: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0). Immediately begin recording the fluorescence intensity (excitation at ~365 nm, emission at ~407 nm) over time. An increase in fluorescence indicates actin polymerization.

-

Analysis: Plot fluorescence intensity versus time. The initial slope of the curve reflects the nucleation rate, while the final plateau indicates the steady-state amount of filamentous actin (F-actin).

Binding Affinity Determination

This protocol is used to determine the binding affinity (Kd) of a compound to actin filaments.

Method: F-actin Co-sedimentation Assay

-

Actin Polymerization: Polymerize a solution of purified actin to form F-actin.

-

Incubation: Incubate a constant concentration of F-actin with varying concentrations of this compound for a sufficient time to reach binding equilibrium.

-

Ultracentrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the F-actin and any bound this compound.

-

Quantification: Carefully separate the supernatant (containing unbound compound) from the pellet. Quantify the concentration of this compound in both the supernatant and the pellet using a suitable method (e.g., HPLC, UV-Vis spectroscopy).

-

Data Analysis: Plot the concentration of bound this compound versus the free concentration and fit the data to a binding isotherm (e.g., Langmuir) to determine the dissociation constant (Kd).

Visualizing the Molecular Landscape

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: this compound binding to the barbed end of an actin filament, inhibiting polymerization.

Caption: Logical workflow for investigating the this compound-actin interaction.

Conclusion and Future Perspectives

This compound, as a potent modulator of actin dynamics, holds significant interest for cell biology research and as a potential scaffold for drug development. While the precise, high-resolution details of its binding to actin filaments are yet to be determined, the wealth of information from related cytochalasans provides a strong foundation for understanding its mechanism of action. Future research employing cryo-electron microscopy or X-ray crystallography to solve the co-structure of this compound and actin will be invaluable in confirming the predicted binding site and revealing the subtle structural differences that govern the varying potencies among the chaetoglobosin family. Such studies, in conjunction with advanced biochemical and cellular assays, will undoubtedly pave the way for the rational design of novel actin-targeting therapeutics.

References

- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

Chaetoglobosin C: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin C is a prominent member of the cytochalasan class of mycotoxins, a group of secondary metabolites produced by various fungi, most notably from the genus Chaetomium.[1][2] Structurally, it is characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1][3] This complex architecture underpins its diverse and potent biological activities, which have garnered significant interest within the scientific community for potential therapeutic applications. This document provides an in-depth technical guide on the secondary metabolite profile of this compound, summarizing its biological effects, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₆N₂O₅ | [4][5] |

| Molecular Weight | 528.64 g/mol | [5][6] |

| CAS Number | 50645-76-6 | [5] |

| Appearance | White amorphous powder | [7] |

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of biological activities, including cytotoxic, antifungal, antibacterial, and phytotoxic effects.[1] Its most extensively studied activity is its cytotoxicity against various cancer cell lines.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A-549 | Lung Carcinoma | 2.26 | [8] |

| HeLa | Cervical Cancer | ~3.7-10.5 | [9] |

| K562 | Chronic Myelogenous Leukemia | 18-30 µg/mL | [10] |

| MCF-7 | Breast Cancer | 18-30 µg/mL | [10] |

| HepG2 | Hepatocellular Carcinoma | 18-30 µg/mL | [10] |

| H22 | Murine Hepatocarcinoma | Strong Activity | [11] |

| MFC | Murine Forestomach Carcinoma | Strong Activity | [11] |

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of action for this compound, like other cytochalasans, is its interaction with actin, a critical component of the eukaryotic cytoskeleton.[2] By binding to actin filaments, this compound disrupts actin polymerization and depolymerization dynamics.[2][12] This interference leads to the inhibition of essential cellular processes that are dependent on a functional actin cytoskeleton, such as cell division, motility, and the maintenance of cell shape.[13][14]

Caption: Mechanism of this compound action on the actin cytoskeleton.

Biosynthesis

Chaetoglobosins are synthesized through a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[15][16] The biosynthesis of the characteristic chaetoglobosin scaffold involves the condensation of a polyketide chain with an amino acid, typically tryptophan, which forms the indol-3-yl group.[15] While the general pathway is understood, the specific enzymatic steps and regulatory mechanisms for this compound biosynthesis are still under investigation.

Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from fungal cultures is outlined below. This protocol is a synthesis of methodologies described in the literature.[7][17]

Caption: General workflow for the isolation and purification of this compound.

Detailed Steps:

-

Fungal Fermentation: Chaetomium globosum is cultured on a suitable medium, such as potato dextrose agar (PDA) or rice solid medium, under static conditions at room temperature for several weeks to allow for the production of secondary metabolites.[7][13]

-

Extraction: The fungal culture is harvested and extracted with an organic solvent like ethyl acetate or acetone. The mixture is typically sonicated or shaken to ensure efficient extraction.[11][17]

-

Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography, often using silica gel, with a gradient of solvents of increasing polarity (e.g., petroleum ether-ethyl acetate) to separate the components into different fractions.[7]

-

Purification: Fractions containing this compound, identified by methods such as thin-layer chromatography (TLC), are further purified using techniques like octadecylsilane (ODS) column chromatography and semi-preparative high-performance liquid chromatography (HPLC).[7]

Analytical Methods for this compound Detection

High-performance liquid chromatography (HPLC) is a standard method for the detection and quantification of this compound.

-

System: An HPLC system equipped with a UV-visible or diode array detector is commonly used.[13]

-

Column: A C8 or C18 analytical column is typically employed.[13]

-

Mobile Phase: A gradient of acetonitrile and water is often used for elution.[13]

-

Detection: this compound can be detected at a wavelength of approximately 220-230 nm.[18]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is frequently determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay.[9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

This compound is a potent bioactive secondary metabolite with significant cytotoxic properties. Its mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its biosynthetic pathway, explore its full therapeutic potential, and optimize its production and delivery for clinical applications.

References

- 1. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chaetomium globosum - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C32H36N2O5 | CID 21603251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. library.bustmold.com [library.bustmold.com]

- 15. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chaetoglobosin C: Preparation of DMSO Stock Solutions for Research Applications

Abstract

This document provides detailed application notes and protocols for the preparation of Chaetoglobosin C stock solutions in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals. The protocols outlined below ensure proper handling, dissolution, and storage of this compound for use in various biological assays. This guide also includes quantitative data on its biological activities and a visualization of its mechanism of action.

Introduction

This compound is a cytochalasan mycotoxin produced by various fungi, most notably from the genus Chaetomium.[1][2] Like other members of the cytochalasan family, this compound exhibits a range of biological activities, including antifungal, antibacterial, and antitumor effects.[1][2] Its primary mechanism of action involves the disruption of actin polymerization, a critical process for cell division, motility, and maintenance of cell shape.[3][4][5] Due to its potent biological effects, this compound is a valuable tool in cell biology research and a potential candidate for drug development.

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. DMSO is the solvent of choice for this compound due to its high solubility and compatibility with many biological assays.[6] This document provides a comprehensive guide to preparing and handling this compound stock solutions in DMSO.

Materials and Reagents

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber glass vials or polypropylene tubes

-

Calibrated analytical balance

-

Sterile, nuclease-free pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions

This compound is a mycotoxin and should be handled with care. Appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation of the powder. Dispose of all waste materials according to institutional guidelines for hazardous chemicals.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 528.64 g/mol .

Procedure:

-

Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh out 5.29 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber glass vial or polypropylene tube.

-

Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, aliquots can be kept at -20°C for up to one month.

Preparation of Working Solutions

For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Procedure:

-

Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or an appropriate buffer to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

-